2,3-Dibromo-2-methylpropanoyl isocyanate

Description

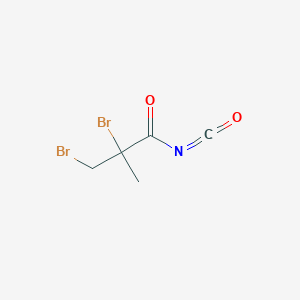

2,3-Dibromo-2-methylpropanoyl isocyanate is a halogenated isocyanate featuring a branched propanoyl backbone with bromine substituents at the 2- and 3-positions. Its molecular structure combines the electrophilic isocyanate group (–NCO) with bromine atoms, which confer enhanced reactivity and steric bulk. This compound is primarily utilized in synthetic organic chemistry for constructing heterocycles, polymers, or functionalized intermediates due to its ability to participate in nucleophilic additions and cycloadditions .

Properties

CAS No. |

57322-90-4 |

|---|---|

Molecular Formula |

C5H5Br2NO2 |

Molecular Weight |

270.91 g/mol |

IUPAC Name |

2,3-dibromo-2-methylpropanoyl isocyanate |

InChI |

InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3 |

InChI Key |

FVKLKZRVTRJPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(C(=O)N=C=O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.

Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamates or ureas.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.

Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

Industry: The compound is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3-dibromo-2-methylpropanoyl isocyanate with structurally related halogenated isocyanates, focusing on reactivity, applications, and regulatory considerations.

Table 1: Comparative Analysis of Halogenated Isocyanates

Key Findings:

However, bromine’s high electronegativity enhances the isocyanate group’s electrophilicity, favoring reactions with amines or alcohols . Chlorinated analogs exhibit lower reactivity in halogen-assisted reactions due to chlorine’s reduced electronegativity compared to bromine.

Applications: Brominated isocyanates are preferred in flame-retardant polymer synthesis, whereas chlorinated variants are more common in polyurethane foams. However, regulatory restrictions on halogenated blowing agents (e.g., in Nordic Swan Ecolabelled products) may limit the use of brominated isocyanates in foam manufacturing .

Regulatory Landscape: highlights strict prohibitions on halogenated blowing agents (e.g., CFCs, HFCs) in foam production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.